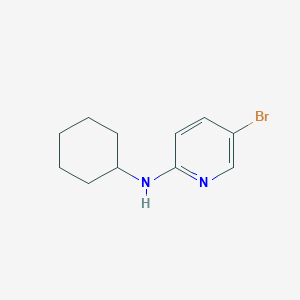
2-Cyclohexylamino-5-bromopyridine
概要
説明
2-Cyclohexylamino-5-bromopyridine is an organic compound with the molecular formula C11H15BrN2 and a molecular weight of 255.15 g/mol . It features a six-membered aromatic ring (pyridine) with a bromine atom at position 5 and a cyclohexyl amine group attached at position 2. This compound is not naturally occurring and is synthesized in laboratories.
準備方法
2-Cyclohexylamino-5-bromopyridine is synthesized through a reaction between 2-Amino-5-bromopyridine and cyclohexanamine in the presence of a base . This method is considered clean, non-toxic, and green, with a high yield of around 80% . The reaction conditions are mild, and no toxic or hazardous byproducts are produced .
化学反応の分析
2-Cyclohexylamino-5-bromopyridine undergoes several types of chemical reactions:
Nucleophilic Aromatic Substitution:
Acylation/Alkylation: The amine group can undergo acylation or alkylation reactions to form amides or secondary amines, respectively.
These reactions are typically carried out under mild conditions, and the major products formed depend on the specific reagents and conditions used.
科学的研究の応用
2-Cyclohexylamino-5-bromopyridine has several applications in scientific research:
作用機序
There is currently no detailed research available on the specific mechanism of action of 2-Cyclohexylamino-5-bromopyridine. As it is not a naturally occurring compound, it likely does not have a well-defined biological role. its structural features suggest it could participate in various chemical reactions, potentially influencing molecular targets and pathways.
類似化合物との比較
2-Cyclohexylamino-5-bromopyridine can be compared with other similar compounds, such as:
2-Amino-5-bromopyridine: This compound has a similar bromopyridine structure but lacks the cyclohexyl amine group.
2-Amino-4-bromopyridine: Similar to 2-Amino-5-bromopyridine but with the bromine atom at position 4.
2-Amino-5-chloropyridine: This compound has a chlorine atom instead of a bromine atom at position 5.
2-Amino-5-iodopyridine: Similar structure with an iodine atom at position 5.
生物活性
2-Cyclohexylamino-5-bromopyridine (CAS Number: 942050-72-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications, supported by data tables and relevant research findings.
- Chemical Formula : C₁₁H₁₅BrN₂
- Molecular Weight : 253.16 g/mol
- Melting Point : 45–46°C
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom allows for further functionalization, enhancing its reactivity and potential therapeutic applications. The compound can modulate enzymatic activity by binding to active sites or allosteric sites, influencing several biochemical pathways .
Biological Activities
-
Antimicrobial Activity :
- Studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be as low as 0.039 µg/mL, indicating potent activity .
- Neuroprotective Effects :
-
Enzyme Inhibition :
- The compound has been identified as a potential inhibitor of glycogen synthase kinase 3 beta (GSK-3β), which is implicated in various cellular processes including metabolism and cell survival. Structure-activity relationship (SAR) studies indicate that modifications to the cyclohexyl group can enhance inhibitory potency against this enzyme .
Table 1: Summary of Biological Activities
Research Applications
The applications of this compound extend into various fields:
- Medicinal Chemistry : It serves as a building block for synthesizing compounds aimed at treating neurological and psychiatric disorders.
- Biochemical Probes : The compound is utilized in studying biological processes, including enzyme interactions and receptor binding.
- Material Science : Its unique properties make it suitable for developing advanced materials such as organic semiconductors.
特性
IUPAC Name |
5-bromo-N-cyclohexylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGJOCDSOQJOJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651979 | |
| Record name | 5-Bromo-N-cyclohexylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942050-72-8 | |
| Record name | 5-Bromo-N-cyclohexylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















